(1S,2S,3R)-DT-061 is a chemical compound recognized for its role as an orally bioavailable activator of protein phosphatase 2A (PP2A). This compound is an enantiomer of DT-061 and has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to enhance PP2A activity, which plays a crucial role in cellular signaling pathways and tumor suppression. The compound has been classified under small molecule therapeutics and is primarily studied in the context of cancer biology and pharmacology.
The synthesis of (1S,2S,3R)-DT-061 involves several key steps that ensure the creation of this stereochemically defined compound. The synthesis typically begins with the selective protection of hydroxyl groups in a precursor molecule, followed by the introduction of various functional groups through asymmetric synthesis techniques.
Technical details regarding yields and specific reaction conditions are crucial for replicating the synthesis in a laboratory setting .
The molecular structure of (1S,2S,3R)-DT-061 can be described in terms of its stereochemistry and functional groups.
The reactivity of (1S,2S,3R)-DT-061 can be analyzed through its interactions with biological targets and other chemical species.
The mechanism by which (1S,2S,3R)-DT-061 exerts its effects involves several key processes:
The physical and chemical properties of (1S,2S,3R)-DT-061 are significant for understanding its behavior in biological systems:
The primary scientific applications of (1S,2S,3R)-DT-061 include:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8